Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
Overview
Description
Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused ring system consisting of a pyrrole ring and a triazine ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione typically involves the reaction of 2-aminopyrroles with aryl or alkyl isocyanates. The presence of electron-withdrawing groups in positions 3 and 4 of the 2-aminopyrroles is crucial for the success of this reaction. The reaction proceeds through the formation of intermediates such as (pyrrol-2-yl)ureas or 1-amido-2-aminopyrroles, which subsequently cyclize to form the desired triazine-dione structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The presence of reactive sites on the triazine ring allows for substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure allows for interactions with biological macromolecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research has indicated potential anticancer, antiviral, and antimicrobial activities, making it a promising lead compound for drug development.
Mechanism of Action
The mechanism by which Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the biological context. The compound’s ability to form stable complexes with these targets can modulate their activity, leading to the observed biological effects. Pathways involved in these interactions often include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine:
Pyrazolo[3,4-d]pyrimidine: Known for its role in CDK2 inhibition and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A scaffold used in the design of novel anticancer agents.
Uniqueness
Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione stands out due to its specific ring fusion and the presence of the dione functionality, which imparts unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and form stable interactions with biological targets makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1H-pyrrolo[1,2-a][1,3,5]triazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-7-4-2-1-3-9(4)6(11)8-5/h1-3H,(H2,7,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBJPPFCOVRIRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602229 | |
Record name | Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54449-30-8 | |
Record name | Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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